Compound Description: This class of compounds, as the name suggests, exhibits selective inhibitory activity against human neuronal nitric oxide synthase (nNOS). This enzyme plays a role in various neurological disorders. Research has focused on developing selective nNOS inhibitors for potential therapeutic applications. []
Relevance: This class shares the core 1,2,3,4-tetrahydroquinoline structure with N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide. The presence of various substituents on the tetrahydroquinoline scaffold, particularly at the 1-position, is a key area of exploration for optimizing nNOS inhibitory activity, oral bioavailability, and minimizing hERG channel inhibition. []
Compound Description: This compound demonstrates potent and selective class I histone deacetylase (HDAC) inhibitory activity. It exhibits significant anti-proliferative activity in various human cancer cell lines, particularly colorectal cancer (CRC) cells. []
Relevance: Similar to N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide, this compound incorporates the 1,2,3,4-tetrahydroquinoline moiety. The presence of an acrylamide group at the 6-position and a methoxyphenylsulfonyl group at the 1-position in Compound 11 highlights the possibility of introducing different substituents at these positions in N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide for exploring potential biological activities. []
Compound Description: These novel compounds represent a new class of heterocyclic α-aminophosphonates and α-aminophosphinates. They were synthesized using a stereoselective approach involving regioselective 1,4-phosponylation of N-Cbz quinolin-4(1H)-one followed by diastereoselective reduction. []
Relevance: While sharing the 1,2,3,4-tetrahydroquinoline core with N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide, these compounds highlight the introduction of phosphonate and phosphinate groups at the 2-position. These structural variations provide insights into potential modifications of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide to explore novel chemical space. []
Compound Description: This series of compounds shows potent modulation of P-glycoprotein (P-gp) mediated multidrug resistance (MDR), a significant challenge in cancer chemotherapy. These compounds are particularly effective in reversing doxorubicin resistance in K562/A02 cells, exhibiting low cytotoxicity and prolonged duration of action. []
Relevance: Although structurally distinct from N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide, this series incorporates a tetrahydroisoquinoline moiety, a close structural analog of tetrahydroquinoline. This similarity suggests the potential for exploring modifications of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide by introducing a triazole-phenyl-ethyl substituent at the 2-position for potential P-gp modulatory activity. []
Compound Description: This benzamide derivative displays potent inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. It effectively induces G1 cell cycle arrest and apoptosis. Notably, (S)-17b exhibits excellent in vivo antitumor activity with a favorable pharmacokinetic profile. []
Relevance: While structurally different from N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide, this compound's potent HDAC inhibitory activity and favorable pharmacokinetic profile offer valuable insights. This suggests potential for exploring benzamide derivatives containing the 1,2,3,4-tetrahydroquinoline moiety of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide for potential antitumor activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.